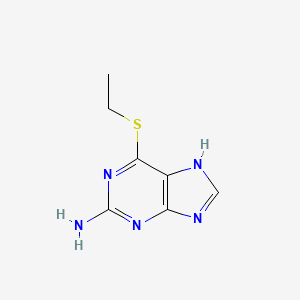
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride is a complex organic compound with a molecular formula of C28H25ClN2 It is known for its unique structure, which includes a benzyl group, a chloroacridinyl group, and a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride typically involves multiple steps. One common method starts with the preparation of the acridine core, followed by the introduction of the benzyl and chloro groups. The final step involves the alkylation of the aniline moiety with dimethylamine. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acridone derivatives, while reduction can produce dihydroacridine compounds. Substitution reactions can lead to a variety of substituted acridine derivatives.
Aplicaciones Científicas De Investigación
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride involves its interaction with various molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known dye used in biological staining.
9-Chloroacridine: A simpler analog with similar structural features.
N,N-Dimethylaniline: A common starting material in organic synthesis.
Uniqueness
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride is unique due to its combination of structural elements, which confer distinct chemical and biological properties. Its benzyl and chloro groups, along with the dimethylaniline moiety, make it a versatile compound with a wide range of applications.
Propiedades
Número CAS |
5436-20-4 |
|---|---|
Fórmula molecular |
C28H26Cl2N2 |
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C28H25ClN2.ClH/c1-30(2)23-18-16-22(17-19-23)28(29)24-12-6-8-14-26(24)31(20-21-10-4-3-5-11-21)27-15-9-7-13-25(27)28;/h3-19H,20H2,1-2H3;1H |
Clave InChI |
SYZYILBJAXWOEU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)CC5=CC=CC=C5)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003533.png)




![3-But-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14003559.png)
![Benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate](/img/structure/B14003564.png)







